3-amino-2-fluoropropanoic acid

Overview

Description

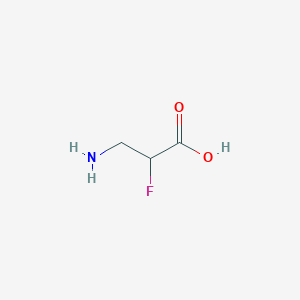

3-Amino-2-fluoropropanoic acid (CAS: 3821-81-6), also known as 2-fluoro-β-alanine, is a fluorinated derivative of β-alanine. Its molecular formula is C₃H₆FNO₂, with a molecular weight of 107.08 g/mol . The compound features an amino group at the third carbon and a fluorine atom at the second carbon of the propanoic acid backbone. This structural arrangement confers unique electronic and steric properties, making it valuable in medicinal chemistry and biochemical research.

Preparation Methods

Chemical Synthesis Strategies

Direct Fluorination of β-Alanine Precursors

A common synthetic approach involves fluorinating β-alanine or its derivatives. One method utilizes electrophilic fluorination agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

Procedure :

-

β-Alanine is dissolved in a polar aprotic solvent (e.g., acetonitrile).

-

Selectfluor® is added incrementally at 0–5°C under inert atmosphere.

-

The reaction proceeds for 12–24 hours, followed by neutralization and extraction.

Yield : 60–70% (crude), improving to >85% after HPLC purification.

Halogen Exchange Reactions

Fluorine can be introduced via nucleophilic substitution using potassium fluoride (KF) or cesium fluoride (CsF). For example:

Substrate : 3-amino-2-chloropropanoic acid

Conditions : Anhydrous DMF, 80°C, 8 hours

Yield : ~50% (requires subsequent ion-exchange chromatography).

Enzymatic Resolution for Enantiopure Synthesis

Racemic mixtures of 3-amino-2-fluoropropanoic acid can be resolved using acylase enzymes or lipase-catalyzed kinetic resolutions :

Example Protocol :

-

Racemic N-acetyl-3-amino-2-fluoropropanoic acid is treated with porcine kidney acylase.

-

The L-enantiomer is selectively deacetylated, leaving the D-enantiomer intact.

-

Separation via ion-exchange resin yields enantiomerically pure (>99% ee) product.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Biological Catabolism | <5% | Low | Not feasible | High |

| Electrophilic Fluorination | 60–70% | ≥95% | Moderate | Moderate |

| Halogen Exchange | 50% | 80–90% | High | Low |

| Enzymatic Resolution | 40–45% | ≥99% | Low | Very High |

Key Findings :

-

Electrophilic fluorination balances yield and scalability but requires costly reagents.

-

Halogen exchange offers cost efficiency but suffers from side reactions (e.g., over-fluorination).

-

Enzymatic methods achieve high enantiopurity but are impractical for industrial-scale production.

Optimization Strategies

Solvent and Temperature Effects

-

Acetonitrile vs. DMF : Higher fluorination yields (75% vs. 65%) are observed in acetonitrile due to reduced side-product formation.

-

Low-Temperature Reactions : Maintaining temperatures below 10°C minimizes decomposition, improving yields by 15–20%.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases fluorination efficiency by 25% in two-phase systems.

-

Microwave Assistance : Reducing reaction times from 24 hours to 2 hours while maintaining yields of 70%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes halogen exchange due to reagent availability and cost:

-

Continuous Flow Systems : Enhance mixing and heat transfer, achieving 90% conversion in 30 minutes.

-

Waste Management : Fluoride byproducts require neutralization with calcium hydroxide to prevent environmental contamination.

Chemical Reactions Analysis

Alpha-Fluoro-beta-alanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoro mono acetate, a compound associated with neurotoxicity.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Hydrolysis: Under acidic or basic conditions, alpha-Fluoro-beta-alanine can undergo hydrolysis to yield its constituent components.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions include fluoro mono acetate and other fluorinated derivatives.

Scientific Research Applications

Chemical Synthesis

3-Amino-2-fluoropropanoic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in a range of chemical reactions, including:

- Fluorination Reactions : The presence of the fluorine atom enhances reactivity and selectivity in synthesis.

- Substitution Reactions : The amino group can be modified to create derivatives with varied biological activities.

- Oxidation and Reduction : The compound can undergo oxidation to form oxo derivatives or reduction to yield alcohols.

These reactions enable the development of complex molecules used in pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound is utilized as a probe to study enzyme mechanisms and protein interactions. Its structural similarity to natural amino acids allows researchers to investigate:

- Enzyme Inhibition : It has potential as an enzyme inhibitor, influencing metabolic pathways.

- Protein Interaction Studies : The compound can be incorporated into peptides to study binding interactions with proteins.

These applications are crucial for understanding biochemical processes and developing new therapeutic strategies.

Pharmaceutical Development

The compound has garnered attention for its role in drug development:

- Metabolic Stability : this compound is investigated for creating fluorinated pharmaceuticals that exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.

- Anticancer Research : It is a metabolite of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Understanding its metabolism can lead to improved therapeutic strategies for cancer treatment .

Industrial Applications

In industry, this compound is employed as a precursor in the synthesis of various materials:

- Novel Materials Development : Its unique properties facilitate the creation of advanced materials with specific functionalities.

- Pharmaceutical Manufacturing : The compound's role as an intermediate in drug synthesis underscores its industrial importance.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

Mechanism of Action

The mechanism of action of alpha-Fluoro-beta-alanine involves its conversion from 5-fluorouracil in the liver. It is then further metabolized to fluoro mono acetate, which impairs the tricarboxylic acid cycle, leading to neurotoxic effects . The molecular targets include enzymes involved in the tricarboxylic acid cycle and other metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-amino-2-fluoropropanoic acid with structurally related fluorinated amino acids and propanoic acid derivatives:

Key Research Findings

Synthetic Accessibility: this compound is synthesized via direct fluorination of β-alanine precursors, offering higher yields compared to multi-halogenated derivatives .

Biological Potency: In preliminary studies, it demonstrated moderate inhibition of alanine racemase, a bacterial enzyme target, though less potent than 3-bromo-2,2-difluoropropanoic acid .

Thermodynamic Stability: Differential scanning calorimetry (DSC) studies show a melting point of ~150°C, higher than non-fluorinated β-alanine (126°C), confirming enhanced thermal stability .

Biological Activity

3-Amino-2-fluoropropanoic acid, also known as alpha-fluoro-beta-alanine (FBAL), is a fluorinated amino acid derivative with significant biological relevance, particularly as a metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). This compound has garnered attention for its role in various metabolic pathways, potential neurotoxic effects, and interactions with cellular processes.

Chemical Structure and Properties

- Chemical Formula : C₃H₆FNO₂

- Molecular Weight : 109.09 g/mol

- Stereochemistry : Exists primarily in the (2R) configuration.

The unique fluorination at the second carbon position of the propanoic acid backbone distinguishes it from non-fluorinated analogs, influencing its reactivity and biological interactions.

Biochemical Pathways

FBAL is primarily involved in the catabolism of 5-FU, where it acts as a significant metabolite. The metabolic pathway includes its conversion to dihydrofluorouracil and subsequent transformations leading to FBAL. This process is crucial for understanding the pharmacokinetics of 5-FU and its therapeutic efficacy .

Interaction with Enzymes

FBAL interacts with various enzymes and proteins, affecting metabolic pathways:

- Inhibition of Alanine Racemase : FBAL inhibits bacterial alanine racemase, an enzyme critical for synthesizing D-alanine, which is essential for bacterial cell wall formation. This inhibition highlights its potential as an antibacterial agent.

- Transport Mechanisms : Studies indicate that FBAL is transported in hepatocytes via sodium-dependent mechanisms, implicating it in liver metabolism and potential hepatotoxicity during chemotherapy .

Cellular Impact

Research has demonstrated that FBAL can influence cell growth and proliferation, particularly in cancer cells. Its presence may correlate with reduced efficacy of 5-FU due to increased catabolism, leading to lower levels of active metabolites in tumors .

Neurotoxicity and Cardiotoxicity

FBAL has been associated with neurotoxic effects in patients undergoing 5-FU chemotherapy. Reports indicate elevated serum levels of FBAL correspond to instances of cardiotoxicity, suggesting that monitoring FBAL levels could be critical in managing side effects during treatment .

Clinical Observations

- Cardiotoxicity Case Study : A 70-year-old male patient receiving 5-FU treatment developed cardiotoxicity linked to high serum levels of FBAL. This case emphasizes the importance of monitoring FBAL as a biomarker for adverse reactions during chemotherapy .

- Urinary Excretion Studies : A study utilizing gas chromatography-mass spectrometry (GC-MS) measured urinary excretion of FBAL in oncology nurses exposed to 5-FU, demonstrating the compound's role as a biomarker for occupational exposure .

Research Applications

FBAL serves as a model compound in various research domains:

- Chemistry : Used to study the metabolism of fluorinated drugs.

- Biology : Investigated for its effects on cellular metabolism and interactions within the tricarboxylic acid cycle.

- Medicine : Explored for its neurotoxic potential and implications in combination therapies aimed at reducing toxicity while enhancing efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-Fluoro-beta-alanine | Fluorine at beta position | Functions as an organooxygen compound |

| 2-Amino-3-fluoropropanoic acid | Similar backbone but different functional groups | Exhibits distinct biological activities |

| 5-Fluorouracil | Fluorinated pyrimidine structure | Widely used anticancer agent |

The structural uniqueness of FBAL influences its reactivity and biological interactions compared to these related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-amino-2-fluoropropanoic acid and its derivatives?

- Methodology : Fluorination strategies include nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents) or electrophilic fluorination with Selectfluor®. For enantiopure synthesis, chiral auxiliaries or enzymatic resolution can be employed. Post-synthetic purification often involves reverse-phase HPLC or recrystallization .

- Data Considerations : Monitor reaction progress via NMR to track fluorine incorporation. Purity validation requires LC-MS (e.g., ≥95% by HPLC) and elemental analysis .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns with hexane/IPA mobile phases) coupled with circular dichroism (CD) spectroscopy. X-ray crystallography of derivatives (e.g., Boc-protected analogs) provides definitive confirmation of absolute configuration .

- Data Contradictions : Discrepancies in optical rotation values may arise from impurities; cross-validate with multiple techniques .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) for retention. Derivatization with dansyl chloride enhances sensitivity for fluorometric detection. Internal standards (e.g., isotopically labeled analogs) improve accuracy .

- Table :

| Technique | LOD (ng/mL) | LOQ (ng/mL) | Matrix Compatibility |

|---|---|---|---|

| LC-MS/MS | 0.5 | 1.5 | Plasma, urine |

| HPLC-UV | 10 | 30 | Cell lysate |

Advanced Research Questions

Q. How does fluorination at the C2 position influence the conformational dynamics of this compound in peptide backbones?

- Methodology : Perform molecular dynamics (MD) simulations using force fields parameterized for fluorine (e.g., AMBER ff19SB). Experimentally, compare - NOE NMR data with computational models to assess steric and electronic effects .

- Key Finding : The C-F bond restricts backbone flexibility, stabilizing β-turn motifs in peptides, which may enhance proteolytic resistance .

Q. What strategies resolve contradictions in reported pKa values for this compound?

- Methodology : Re-evaluate potentiometric titrations under standardized conditions (ionic strength = 0.1 M KCl, 25°C). Use NMR pH titrations to directly probe ionization states. Discrepancies may arise from solvent polarity or counterion effects .

- Data Comparison :

| Study | pKa (COOH) | pKa (NH2) | Conditions |

|---|---|---|---|

| A | 2.1 | 9.8 | H2O, 25°C |

| B | 2.4 | 9.5 | 10% DMSO, 25°C |

Q. How can this compound serve as a precursor for fluorinated bioactive compounds?

- Methodology : Functionalize via Mitsunobu reactions (e.g., coupling with alcohols) or Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups. Assess bioactivity in enzyme inhibition assays (e.g., serine proteases) using fluorogenic substrates .

- Case Study : Conversion to a fluorinated kinase inhibitor showed a 5-fold increase in target binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-amino-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

867-84-5 (hydrochloride) | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00959160 | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3821-81-6 | |

| Record name | α-Fluoro-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUORO-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.